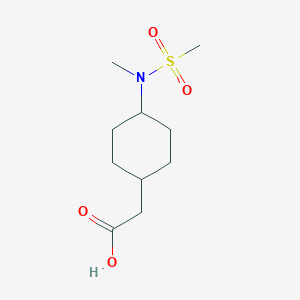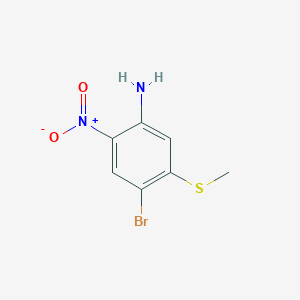
5-Chloro-6-hydroxypyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-hydroxypyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of chlorine and hydroxyl groups in this compound suggests potential reactivity and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxypyrimidin-4(5H)-one typically involves the chlorination of 6-hydroxypyrimidin-4(5H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing efficient and cost-effective reagents. The reaction conditions would be optimized to maximize yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions
5-Chloro-6-hydroxypyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine or hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-oxopyrimidin-4(5H)-one.
Reduction: Formation of 6-hydroxypyrimidin-4(5H)-one.
Substitution: Formation of 5-amino-6-hydroxypyrimidin-4(5H)-one or 5-thio-6-hydroxypyrimidin-4(5H)-one.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 5-Chloro-6-hydroxypyrimidin-4(5H)-one would depend on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The chlorine and hydroxyl groups could play a role in binding to molecular targets, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
6-Hydroxypyrimidin-4(5H)-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-6-hydroxypyrimidin-4(5H)-one: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
5-Chloro-2,4-dihydroxypyrimidine: Contains an additional hydroxyl group, potentially altering its chemical behavior and biological activity.
Uniqueness
5-Chloro-6-hydroxypyrimidin-4(5H)-one is unique due to the presence of both chlorine and hydroxyl groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
63447-41-6 |
|---|---|
分子式 |
C4H3ClN2O2 |
分子量 |
146.53 g/mol |
IUPAC 名称 |
5-chloro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9) |
InChI 键 |
WWXOASYAWAXCPN-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=O)C(C(=O)N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)

![2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid](/img/structure/B12082417.png)
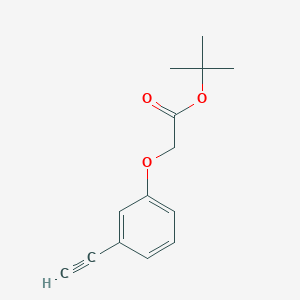
![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)
![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)

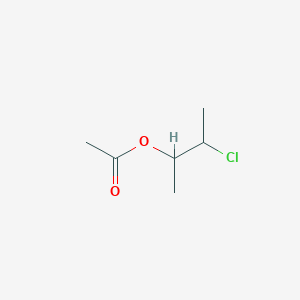
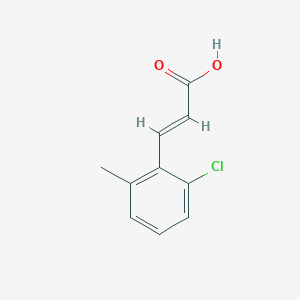
![[3-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B12082446.png)

![[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate](/img/structure/B12082448.png)
